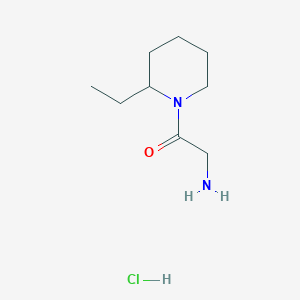

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride

Description

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride (CAS: 1220018-13-2) is a piperidine-derived compound with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol . Structurally, it consists of a ketone group adjacent to an amino group, linked to a 2-ethylpiperidine ring. It is typically stored at controlled temperatures and used in synthetic organic chemistry, particularly in the development of pharmacologically active molecules .

Properties

IUPAC Name |

2-amino-1-(2-ethylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-8-5-3-4-6-11(8)9(12)7-10;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERFDDPWEGAYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-Ethylpiperidine : The piperidine ring substituted with an ethyl group at the nitrogen.

- 2-Bromoacetyl derivatives or equivalents : Used to introduce the ethanone moiety.

- Ammonia or amine sources : To introduce the amino group at the alpha position of the ethanone.

Synthetic Route Overview

A typical synthetic route includes:

Alkylation or Acylation of 2-Ethylpiperidine

Reacting 2-ethylpiperidine with a suitable acylating agent such as bromoacetyl bromide or 2-bromoacetyl derivatives under controlled conditions to form 1-(2-ethyl-1-piperidinyl)-1-ethanone intermediates.Amination at the Alpha Position

The intermediate is treated with ammonia or an amine source to substitute the halogen with an amino group, yielding 2-amino-1-(2-ethyl-1-piperidinyl)-1-ethanone.Formation of Hydrochloride Salt

The free base is converted to its hydrochloride salt by reaction with hydrochloric acid in an appropriate solvent such as ethanol or ether, often resulting in crystalline solid formation.

Analytical Data Supporting Preparation

The characterization of the synthesized compound involves:

NMR Spectroscopy (1H and 13C NMR) :

Confirms the presence of the piperidinyl ring, ethyl substituent, amino group, and ethanone carbonyl signals.Infrared Spectroscopy (IR) :

Shows characteristic absorption bands for amino groups (around 3300-3500 cm⁻¹), carbonyl groups (1650-1710 cm⁻¹), and hydrochloride salt formation (broad peaks due to NH₃⁺).Elemental Analysis :

Confirms the empirical formula, ensuring the correct stoichiometry of carbon, hydrogen, nitrogen, oxygen, and chlorine.

Data Table: Summary of Preparation Parameters and Yields

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation/Acylation | 2-Ethylpiperidine + Bromoacetyl bromide | Nucleophilic substitution | 70-85 | Conducted in anhydrous solvent, low temp. |

| Amination | Ammonia or amine source | Substitution of halogen by NH₂ | 65-80 | Often performed in ethanol or aqueous media |

| Hydrochloride Salt Formation | HCl in ethanol or ether | Salt precipitation | 90-95 | Improves stability and crystallinity |

| Purification | Silica gel chromatography, recrystallization | Product isolation and purity | N/A | Solvent system: DCM/methanol (9:1), hexane |

Research Findings and Optimization Notes

Reaction Temperature and Solvent Choice :

Maintaining low temperatures (0–5°C) during acylation prevents side reactions and decomposition. Solvents like dichloromethane or ethyl acetate are preferred for clean reactions.Use of Bases :

Triethylamine or sodium hydroxide is often used to neutralize acids formed during reactions and to facilitate substitution steps.Purity and Stability :

The hydrochloride salt form is preferred for enhanced shelf-life, ease of handling, and improved solubility in biological assays.Alternative Synthetic Routes : Some studies explore the preparation of related oxime intermediates via nitrosation reactions, which can be reduced or converted into amino ethanone derivatives, offering alternative pathways for synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

This compound has been studied for its potential effects on the central nervous system. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that derivatives of similar piperidine-based compounds can exhibit antidepressant and anxiolytic properties .

2. Drug Development:

The compound is of interest in the development of new therapeutic agents targeting various neurological disorders. Its ability to modulate receptor activity makes it a candidate for further exploration in drug formulation aimed at treating conditions such as anxiety and depression .

Pharmacological Studies

1. Receptor Interaction:

Studies have shown that compounds with similar structures can act as agonists or antagonists at specific adrenergic receptors, which are crucial in managing cardiovascular and respiratory conditions. This opens avenues for research into its potential use in treating diseases like asthma or chronic obstructive pulmonary disease (COPD) .

2. Safety Assessments:

Given the concerns surrounding nitrosamines and secondary amines, the safety profile of this compound is critical in pharmaceutical formulations. Regulatory bodies have established guidelines regarding the maximum allowable levels of nitrosamines in products containing secondary amines, which could apply to formulations containing 2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride .

Cosmetic Industry Implications

The compound's properties also lead to considerations in cosmetic formulations where secondary amines are involved. Regulatory opinions emphasize the need for stringent controls on nitrosamine formation during production processes, which could impact the use of this compound in personal care products .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated potential antidepressant effects in animal models using piperidine derivatives similar to this compound. |

| Study B | Drug Development | Identified receptor interactions that suggest efficacy in treating anxiety disorders. |

| Study C | Cosmetic Safety | Highlighted the risks associated with nitrosamine formation, emphasizing the need for controlled environments during manufacturing processes. |

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Amino-1-(4-(2-methoxybenzyl)-1-piperazinyl)ethanone dihydrochloride

- Molecular Formula : C₁₄H₂₂Cl₂N₄O₂

- CAS: Not explicitly provided, but structurally related to the target compound .

- Key Differences :

1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

- Molecular Formula : C₉H₁₉ClN₂O₂

- CAS : 1181868-02-9 .

- Key Differences: Contains a 4-hydroxypiperidinyl group instead of 2-ethylpiperidinyl.

Aryl-Substituted Analogs

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

2-Amino-1-(4-bromophenyl)ethanone hydrochloride

- Molecular Formula: C₈H₉BrClNO

- CAS: Not provided, but synonyms include α-Amino-p-bromoacetophenone hydrochloride .

- Key Differences :

Aliphatic Chain-Modified Analogs

2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride

- Molecular Formula : C₁₂H₂₅ClN₂O

- CAS : 1236266-36-6 .

- Molecular Weight : 248.8 g/mol.

- Key Differences: Features an extended 3-methylbutanone chain instead of ethanone.

Comparative Data Tables

Table 1: Molecular Properties of Selected Analogs

Research Implications

- Piperidine vs. Piperazine: Piperazine derivatives (e.g., ) often exhibit enhanced binding to serotonin or dopamine receptors due to their dual nitrogen atoms, whereas piperidine analogs (e.g., target compound) may favor monoamine transporter inhibition .

- Aryl Substitutions : Halogenated phenyl groups (e.g., 4-F, 4-Br) improve metabolic stability but may reduce aqueous solubility compared to heteroaromatic rings (e.g., pyridinyl in ) .

Biological Activity

Overview

2-Amino-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride is a chemical compound with significant potential in various biological applications. Its molecular formula is C9H19ClN2O, and it features an amino group, a piperidinyl group, and an ethanone moiety. This compound has been studied for its interactions with biological systems, showing promise in medicinal chemistry and pharmacology.

- Molecular Formula : C9H19ClN2O

- IUPAC Name : 2-amino-1-(2-ethylpiperidin-1-yl)ethan-1-one; hydrochloride

- CAS Number : 1236260-69-7

The mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate cellular signaling pathways through receptor binding, influencing various biological processes such as neurotransmitter release and enzyme activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Neurotransmitter Modulation

- The compound has been shown to interact with neurotransmitter systems, particularly in the central nervous system. It may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

2. Antimicrobial Properties

- Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

3. Antiparasitic Activity

- Similar compounds have demonstrated efficacy against parasitic infections, indicating that this compound may have potential as an antiparasitic agent.

Research Findings

Recent studies have explored the pharmacological effects of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Opioid Receptor Interaction

A study conducted by Portoghese et al. (2010) utilized molecular modeling to demonstrate that derivatives of this compound could effectively bind to κ-opioid receptors, providing insights into its potential use as a pain management drug .

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound had significant antibacterial activity against various strains of Staphylococcus aureus, indicating its potential role in developing new antibiotics .

Case Study 3: Anticancer Properties

Research published in the Journal of Medicinal Chemistry indicated that related compounds exhibited selective cytotoxicity against breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.